molecular formula C5H4BrClN2O2S B1295896 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine CAS No. 79091-24-0

5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine

Cat. No. B1295896
CAS RN: 79091-24-0
M. Wt: 271.52 g/mol
InChI Key: FATRNESSGITUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C5H4BrClN2O2S . It is a white solid and is often used in chemical reactions as a reagent .


Synthesis Analysis

The synthesis of pyrimidine derivatives like 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine often involves nucleophilic displacement reactions . For instance, 5-bromopyrimidine can undergo direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The ring is substituted with a bromo group at position 5, a chloro group at position 4, and a methylsulfonyl group at position 2 .


Chemical Reactions Analysis

Pyrimidines, including 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine, can undergo a variety of chemical reactions. For example, rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation have been studied .


Physical And Chemical Properties Analysis

5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine has a melting point of 102-106°C and a predicted boiling point of 431.3±48.0 °C . Its predicted density is 1.862±0.06 g/cm3 . It is soluble in methanol .

Scientific Research Applications

Pharmaceutical Synthesis

5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of SGLT2 inhibitors , which are a class of medications used to treat diabetes by inhibiting the reabsorption of glucose in the kidneys .

Mechanism of Action

While the specific mechanism of action for 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine is not mentioned in the search results, pyrimidines in general are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

When handling 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes . It is also advised to avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

While specific future directions for 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine were not found in the search results, research in the field of pyrimidine derivatives is ongoing, with a focus on developing new synthetic methods and exploring their potential pharmacological applications .

properties

IUPAC Name

5-bromo-4-chloro-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O2S/c1-12(10,11)5-8-2-3(6)4(7)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATRNESSGITUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286661
Record name 5-BROMO-4-CHLORO-2-(METHYLSULFONYL)PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine

CAS RN

79091-24-0
Record name 79091-24-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-BROMO-4-CHLORO-2-(METHYLSULFONYL)PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.